Resistance to Adenosine Deaminase (ADA): Metabolic Stability Differentiation from Adenosine
1-Methylisoguanosine is resistant to deamination by adenosine deaminase (ADA), a key metabolic enzyme that rapidly degrades adenosine. This resistance has been demonstrated through neurochemical studies showing that 1-methylisoguanosine is a poor substrate for ADA and is only poorly accumulated by brain tissue slices or synaptosomal preparations [1]. In contrast, adenosine is rapidly deaminated by ADA, which accounts for its short in vivo duration of action and lack of oral activity [2].
| Evidence Dimension | Resistance to adenosine deaminase (ADA) degradation |
|---|---|
| Target Compound Data | Resistant to deamination; poor substrate for ADA |
| Comparator Or Baseline | Adenosine: Rapidly deaminated by ADA |
| Quantified Difference | Qualitative: Target resistant, comparator susceptible; inferred from prolonged in vivo duration |
| Conditions | Brain tissue slices and synaptosomal preparations (guinea-pig); in vitro ADA assays |
Why This Matters
This metabolic stability directly explains the prolonged in vivo duration of action and oral activity of 1-methylisoguanosine, making it a superior tool compound for studies requiring sustained adenosine receptor engagement.
- [1] Davies LP, Taylor KM, Gregson RP, Quinn RJ. Stimulation of guinea-pig brain adenylate cyclase by adenosine analogues with potent pharmacological activity in vivo. Life Sci. 1980;26(13):1079-1088. View Source
- [2] Davies LP, Baird-Lambert J, Hall JG. 1-Methylisoguanosine: interaction with central adenosine receptors and lack of antagonism of its in vivo effects by a benzodiazepine antagonist. Neuropharmacology. 1987;26(5):493-497. doi:10.1016/0028-3908(87)90033-5. PMID: 3037418. View Source
